

Preliminary Studies on the Antineoplastic Activity of Resignatinib: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Resigratinib (KIN-3248) is an investigational, orally bioavailable, small-molecule inhibitor with potent and irreversible activity against the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Preliminary studies have demonstrated its potential as an antineoplastic agent, particularly in tumors harboring FGFR genetic alterations.[2][3] This technical guide provides a comprehensive summary of the preclinical data on Resigratinib, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in oncology drug development.

Introduction to Resignatinib

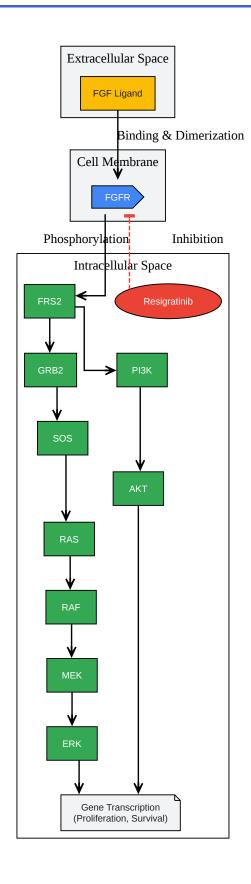
Resigratinib is a next-generation, irreversible pan-FGFR inhibitor designed to target FGFR1, FGFR2, FGFR3, and FGFR4.[1] Its primary mechanism of action involves the covalent modification of a cysteine residue (Cys492) within the ATP-binding pocket of FGFR, leading to sustained inhibition of downstream signaling pathways.[4] This irreversible binding provides a durable pharmacodynamic effect. Aberrant FGFR signaling, resulting from gene amplifications, mutations, or fusions, is a known oncogenic driver in various solid tumors, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[1][2] Resigratinib has been engineered to be effective against both wild-type FGFR and clinically relevant drug-resistant mutations that can emerge during treatment with other FGFR inhibitors.[4][5]



Mechanism of Action and Signaling Pathway

Resigratinib exerts its antineoplastic effects by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[6] These pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, differentiation, and angiogenesis.[7][8] By irreversibly binding to FGFRs, **Resigratinib** blocks these downstream signals, thereby inhibiting tumor cell growth and inducing apoptosis.[4]





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Caption: Resigratinib inhibits the FGFR signaling pathway.



In Vitro Studies Kinase Inhibition Assay

Resigratinib has demonstrated potent inhibitory activity against wild-type FGFR1-4 with IC50 values in the low nanomolar range.[4] Importantly, it retains significant activity against common drug-resistant mutations.[4]

Target	IC50 (nM)
Wild-Type FGFR1	0.6 - 2.3
Wild-Type FGFR2	0.6 - 2.3
Wild-Type FGFR3	0.6 - 2.3
Wild-Type FGFR4	0.6 - 2.3
FGFR2 V565F (Gatekeeper Mutation)	<25
FGFR3 V555M	<25
FGFR3 N550K	<25
Data sourced from MedchemExpress.[4]	

Cell Viability Assays

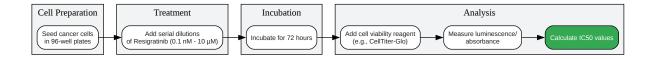
The antiproliferative activity of **Resigratinib** has been evaluated in various cancer cell lines with known FGFR alterations. The compound effectively inhibits the viability of these cells at low nanomolar concentrations.[4]



Cell Line	Cancer Type	FGFR Alteration	IC50 (nM)	
SNU-16	Gastric Cancer	FGFR2 Amplification	3.6	
CCLP-1	Cholangiocarcinoma	FGFR2 Fusion	3.5	
CCLP-1V565F	Cholangiocarcinoma	FGFR2 Fusion, V565F Mutation	5.2	
CCLP-1N550H	Cholangiocarcinoma	FGFR2 Fusion, N550H Mutation	2.9	
CCLP-1N550K	Cholangiocarcinoma	FGFR2 Fusion, N550K Mutation	10.2	
ICC13-7	Cholangiocarcinoma	FGFR2 Fusion	2.0	
ICC13-7V565F	Cholangiocarcinoma	FGFR2 Fusion, V565F Mutation	4.3	
ICC13-7N550K	Cholangiocarcinoma	FGFR2 Fusion, N550K Mutation	8.0	
RT112 (WT)	Bladder Cancer	Wild-Type FGFR3	4.0	
RT112:FGFR3- TACC3	Bladder Cancer	FGFR3-TACC3 Fusion	8.2	
RT112:FGFR3- TACC3 V555M	Bladder Cancer	FGFR3-TACC3 Fusion, V555M Mutation	45.2	
RT112:FGFR3- TACC3 N540K	Bladder Cancer	FGFR3-TACC3 Fusion, N540K Mutation	22.4	
RT112:FGFR3- TACC3 K650M	Bladder Cancer	FGFR3-TACC3 Fusion, K650M Mutation	16.2	
Data sourced from MedchemExpress.[4]				



Experimental Protocol: Cell Viability Assay



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Caption: Workflow for determining cell viability.

Detailed Methodology:

- Cell Culture: Cancer cell lines expressing FGFR2 or FGFR3 are cultured in appropriate media.[4]
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The following day, cells are treated with a range of Resigratinib concentrations
 (typically from 0.1 nM to 10 μM) in a final volume of 100-200 μL.[4]
- Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
- Viability Assessment: Cell viability is assessed using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

In Vivo Studies Xenograft Models

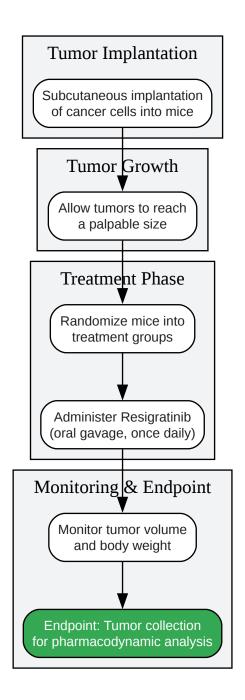


Resigratinib has demonstrated significant dose-dependent antitumor activity in various xenograft models of human cancers with FGFR alterations.[4][9]

Xenograft Model	Cancer Type	FGFR Alteration	Mouse Strain	Dosage (mg/kg, oral, QD)	Tumor Growth Inhibition (TGI)
SNU-16	Gastric Cancer	FGFR2 Amplification	NSG or Nude	2	69%
5	81%				
15	93%	_			
RT112	Bladder Cancer	FGFR3 Mutation	Nude	5-15	Significant Inhibition
STO357	Gastric Adenocarcino ma	-	Nude	5-15	Significant Inhibition
Data sourced from MedchemExp ress.[4]					

Experimental Protocol: Xenograft Study





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Caption: Workflow for a typical xenograft study.

Detailed Methodology:

 Animal Models: Female immunodeficient mice (e.g., NSG or nude mice, 6-10 weeks old) are used.[4]



- Tumor Implantation: Cancer cells (e.g., SNU-16) are implanted subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
- Drug Administration: Resigratinib is administered orally via gavage once daily for a specified period (e.g., 21-38 days).[4]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
- Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be
 used for pharmacodynamic analysis, such as Western blotting for phosphorylated ERK, to
 confirm target engagement.[4] Tumor growth inhibition is calculated relative to the vehicle
 control group.

Clinical Studies

A first-in-human Phase I/Ib clinical trial (NCT05242822) has been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Resigratinib** in adult patients with advanced solid tumors harboring FGFR2 and/or FGFR3 gene alterations.[1][3] The trial has shown that **Resigratinib** is generally safe, with a manageable side effect profile.[3] Preliminary signs of antitumor activity were observed in both FGFR inhibitor-naïve and pretreated patients.[3]

Conclusion

The preliminary data for **Resigratinib** are promising, demonstrating its potent and irreversible inhibition of the FGFR signaling pathway and its robust antitumor activity in preclinical models of FGFR-driven cancers. Its efficacy against clinically relevant resistance mutations suggests it may offer a therapeutic advantage over existing FGFR inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **Resigratinib** in patients with advanced solid tumors characterized by FGFR alterations.



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